
Technical Support Center: c-Myc Inhibitor 10058-
F4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: c-Myc inhibitor 4

Cat. No.: B15498122 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using the c-Myc

inhibitor 10058-F4. This small molecule is known to inhibit the interaction between c-Myc and

its binding partner Max, thereby preventing the transactivation of c-Myc target genes.[1][2][3]

However, like many small molecule inhibitors, it can exhibit off-target effects that may influence

experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 10058-F4?

A1: 10058-F4 is a cell-permeable small molecule that functions by directly inhibiting the protein-

protein interaction between the c-Myc and Max transcription factors.[1][2] This disruption

prevents the formation of the c-Myc-Max heterodimer, which is essential for binding to E-box

DNA sequences and activating the transcription of c-Myc target genes involved in cell

proliferation, growth, and metabolism.

Q2: What are the known on-target effects of 10058-F4 in cells?

A2: By inhibiting c-Myc-Max dimerization, 10058-F4 leads to several well-documented on-

target cellular effects, including:

Cell Cycle Arrest: Primarily at the G0/G1 phase.
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Induction of Apoptosis: Activation of the mitochondrial pathway, leading to programmed cell

death.

Induction of Myeloid Differentiation: In acute myeloid leukemia (AML) cells.

Downregulation of c-Myc Target Genes: Including those involved in glycolysis.

Q3: What are the potential off-target effects of 10058-F4?

A3: While a comprehensive quantitative off-target profile for 10058-F4 is not readily available in

the public domain, several studies have reported effects on signaling pathways that may be

independent of its primary action on c-Myc. These include:

Suppression of the NF-κB Pathway: 10058-F4 has been shown to reduce both the

expression and phosphorylation of IκB, a key regulator of the NF-κB pathway.

Activation of the PI3K Signaling Pathway: Some studies have observed a compensatory

activation of the PI3K/Akt pathway in response to 10058-F4 treatment.

Induction of Reactive Oxygen Species (ROS): Treatment with 10058-F4 can lead to an

increase in intracellular ROS levels.

Q4: What is the typical working concentration for 10058-F4 in cell culture?

A4: The effective concentration of 10058-F4 can vary significantly between cell lines. IC50

values for cell viability have been reported to range from approximately 20 µM to over 400 µM.

It is highly recommended to perform a dose-response curve for your specific cell line to

determine the optimal concentration for your experiments.
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Observed Problem Potential Cause Suggested Solution

Inconsistent or weaker than

expected on-target effects

(e.g., no cell cycle arrest).

Suboptimal inhibitor

concentration.

Perform a dose-response

experiment to determine the

IC50 for your cell line.

Poor compound stability or

solubility.

Prepare fresh stock solutions

in DMSO and ensure complete

dissolution before diluting in

culture medium. 10058-F4 has

a short half-life in vivo.

Cell line resistance.

Consider using a positive

control cell line known to be

sensitive to 10058-F4.

Cellular phenotype does not

align with known c-Myc

inhibition effects.

Potential off-target effects.

Investigate the involvement of

pathways like NF-κB or PI3K

using specific inhibitors or

readouts for these pathways.

Experimental artifact.

Include appropriate vehicle

controls (e.g., DMSO) in all

experiments.

High levels of cytotoxicity at

concentrations required for c-

Myc inhibition.

Off-target toxicity.

Perform a counter-screen in a

cell line with low or no c-Myc

expression. If toxicity persists,

it is likely due to off-target

effects.

Induction of apoptosis via on-

target mechanism.

Confirm apoptosis using

markers like cleaved caspase-

3. If apoptosis is the intended

outcome, this may not be a

negative result.

Quantitative Data

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A comprehensive, publicly available off-target kinase or proteome-wide interaction profile with

IC50 or Ki values for 10058-F4 is currently limited. The available quantitative data primarily

focuses on its on-target activity and cellular potency. Researchers are encouraged to generate

their own off-target profiles using the protocols outlined below.

On-Target Binding Affinity and Cellular Potency of 10058-F4

Parameter Value Method Reference

Binding Affinity (Kd)

for c-Myc
~2.5 µM

Fluorescence

Polarization

IC50 for Growth

Inhibition (HL-60 cells)
~41.1 µM MTT Assay

IC50 for Growth

Inhibition (SKOV3

cells)

4.4 µmol/L MTT Assay

IC50 for Growth

Inhibition (Hey cells)
3.2 µmol/L MTT Assay

IC50 for Metabolic

Activity Reduction

(REH cells)

400 µM Functional Assay

IC50 for Metabolic

Activity Reduction

(Nalm-6 cells)

430 µM Functional Assay

Experimental Protocols
1. In Vitro Kinase Profiling

This protocol is designed to assess the selectivity of 10058-F4 against a broad panel of

kinases.

Objective: To determine the IC50 values of 10058-F4 for a wide range of kinases.

Methodology:
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Prepare a stock solution of 10058-F4 in DMSO (e.g., 10 mM).

Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-

point, 3-fold dilutions starting from 100 µM).

In a multi-well plate, combine each concentration of 10058-F4 with a purified recombinant

kinase from a commercially available panel.

Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if

available.

Initiate the kinase reaction by adding the appropriate peptide substrate and ATP (often

radiolabeled, e.g., [γ-³³P]ATP).

Allow the reaction to proceed for a specified time at the optimal temperature for the

kinase.

Stop the reaction and quantify the amount of phosphorylated substrate.

Calculate the percentage of kinase activity inhibition for each concentration of 10058-F4.

Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context and can be adapted to

identify off-target binding.

Objective: To assess the binding of 10058-F4 to c-Myc and other proteins in intact cells.

Methodology:

Culture cells to the desired confluency.

Treat cells with 10058-F4 at various concentrations or a vehicle control for a specified

time.

Harvest and wash the cells.
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Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to

70°C).

Lyse the cells via freeze-thaw cycles or with a lysis buffer.

Separate the soluble protein fraction from the precipitated protein by centrifugation.

Analyze the soluble protein fractions by Western blotting using antibodies against c-Myc

and other potential off-target proteins.

A shift in the melting curve of a protein to a higher temperature in the presence of 10058-

F4 indicates binding.

3. Chemical Proteomics for Off-Target Identification

This approach uses an immobilized version of the inhibitor to pull down interacting proteins

from a cell lysate.

Objective: To identify the direct and indirect binding partners of 10058-F4 in a proteome-wide

manner.

Methodology:

Synthesize an analog of 10058-F4 with a linker for immobilization onto beads (e.g.,

sepharose or magnetic beads).

Prepare a native cell lysate from the cell line of interest.

Incubate the cell lysate with the 10058-F4-conjugated beads.

Include control experiments, such as incubation with unconjugated beads and a

competition experiment where the lysate is pre-incubated with an excess of free 10058-

F4.

Wash the beads to remove non-specifically bound proteins.

Elute the bound proteins.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Proteins that are specifically enriched on the 10058-F4 beads and competed off by the

free compound are considered potential on- and off-targets.

Visualizations

Experimental Workflow for Off-Target Identification
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Caption: Workflow for identifying off-target effects of 10058-F4.
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Potential Off-Target Signaling Pathways of 10058-F4
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Caption: On-target and potential off-target pathways of 10058-F4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15498122#potential-off-target-effects-of-c-myc-
inhibitor-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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